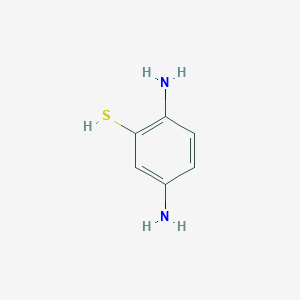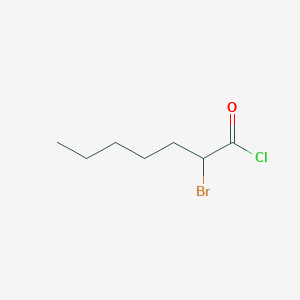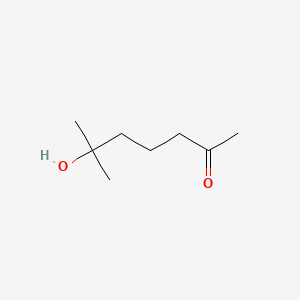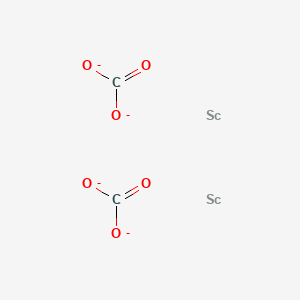
Scandium(III) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium(III) carbonate is a compound with the molecular formula C3O9Sc2 . It is a white, bulky precipitate and has an average mass of 269.939 Da .
Synthesis Analysis
This compound can be synthesized from scandium salts and a soluble carbonate . The behavior of scandium compounds in going from alkaline solutions to carbonate and hydrocarbonate solutions has been studied . Another method involves the recovery of scandium from bauxite residue (red mud) using a supported ionic liquid phase (SILP) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the preparation of other scandium compounds . It can also be involved in reactions in alkaline carbonate and carbonate hydrocarbonate systems .科学的研究の応用
Scandium Oxide from Uranium ISR Solutions
Scandium(III) compounds, like scandium oxide, can be effectively prepared from uranium In-Situ Recovery (ISR) solutions. A technological scheme for scandium receiving out of uranium reverses ISR solutions was experimentally tested, demonstrating a new radiation cleaning technology based on the solubility of radioactive elements and scandium in carbonate solutions. This allows for obtaining scandium oxide with high purity and low specific activity levels (Kylyshkanov, Yaroshenko, & Khlebnikova, 2022).
Scandium in Alloying Behaviour
Scandium is used in investigations into the alloying behavior of various metals, including plutonium. Limited information on scandium's properties necessitated experiments to understand its metal properties better (Mardon, Nichols, Pearce, & Poole, 1961).
Aqueous Chemistry for Biological Applications
The aqueous chemistry of scandium(III) is gaining interest for biological applications, especially in nuclear medicine. Due to the lack of d or f electrons in scandium, spectroscopic techniques are utilized to characterize scandium coordination complexes, which is crucial for biological applications (Vaughn, Koller, & Boros, 2021).
Scandium(III) Separation in Hydrochloric Acid Solutions
Scandium(III) can be separated from Zirconium(IV) impurities in hydrochloric acid solutions by sorption with KRF-20t-60 cation exchangers. The study includes sorption kinetics and sorption under dynamic conditions, offering insights into scandium purification processes (Sokolova, 2001).
Scandium Recovery and Separation Technologies
Technologies like solvent extraction, ion exchange, and liquid membrane are used for scandium recovery and purification. This review compares these methods, highlighting their advantages and disadvantages in extracting and purifying scandium from various sources (Wang & Cheng, 2011).
Ion-Exchange Study of Scandium(III) Complexes
An ion-exchange study of scandium(III) chloride and nitrate complexes provides valuable information on scandium's complex formation. Using Scandium-46 and cation-exchange resin, the stability constants of these complexes were obtained, contributing to the understanding of scandium chemistry in various solutions (Sekine & Hasegawa, 1966).
Scandium(III) Recovery from Aqueous Solutions
The ionic liquid betainium bis(trifluoromethylsulfonyl)imide was used for extracting scandium from aqueous solutions. This research highlights the efficiency of ionic liquids in scandium recovery, especially from complex sources like bauxite residue, and the selective recovery of scandium(III) over other metals (Onghena & Binnemans, 2015).
Scandium(III)-Polyaminopolycarboxylate Complexes
Scandium isotopes are being explored for PET imaging and radiotherapy in nuclear medicine. The stability of Scandium(III) complexes with various ligands has been evaluated, contributing to the development of radiopharmaceuticals using scandium (Huclier-Markai et al., 2011).
Safety and Hazards
Scandium(III) carbonate is used as a laboratory chemical . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water . It should be stored in a well-ventilated place and kept in a tightly closed container .
特性
CAS番号 |
51299-79-7 |
|---|---|
分子式 |
CH2O3Sc |
分子量 |
106.981 g/mol |
IUPAC名 |
carbonic acid;scandium |
InChI |
InChI=1S/CH2O3.Sc/c2-1(3)4;/h(H2,2,3,4); |
InChIキー |
VULYCJKXPIRIEQ-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc].[Sc] |
正規SMILES |
C(=O)(O)O.[Sc] |
関連するCAS |
51299-79-7 5809-49-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



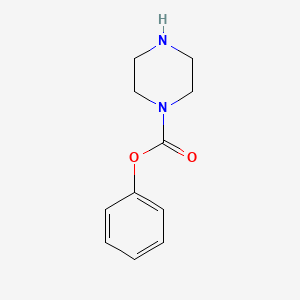
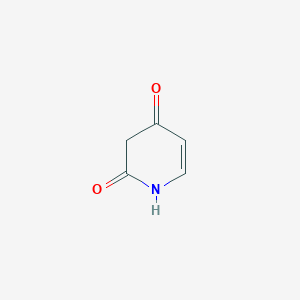
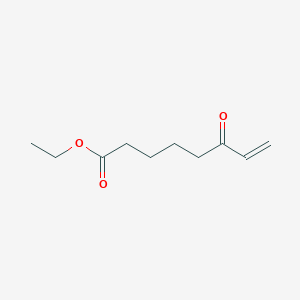
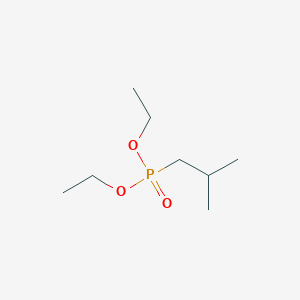

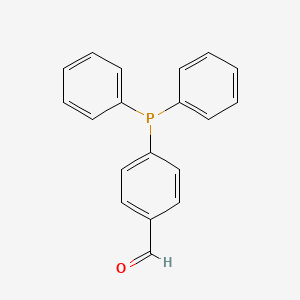
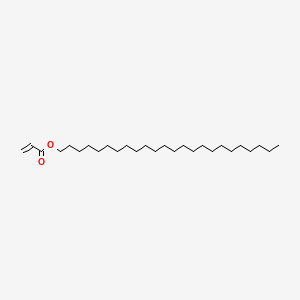

![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)

